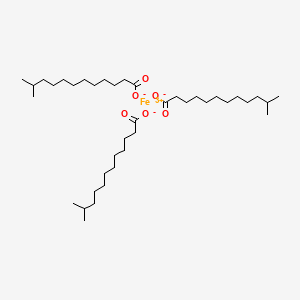
Iron(3+) isotridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(3+) isotridecanoate is a chemical compound consisting of iron in its +3 oxidation state complexed with isotridecanoic acid. This compound is part of a broader class of iron carboxylates, which are known for their diverse applications in various fields, including catalysis, material science, and biomedicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(3+) isotridecanoate can be synthesized through the reaction of iron(III) chloride with isotridecanoic acid in an organic solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the iron carboxylate complex. The general reaction can be represented as:
FeCl3+3C13H26O2→Fe(C13H25O2)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or solvent extraction to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Iron(3+) isotridecanoate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(3+) can be reduced to iron(2+) under certain conditions, and vice versa.
Substitution Reactions: The carboxylate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize iron(2+) to iron(3+).
Reducing Agents: Sodium borohydride or hydrazine can reduce iron(3+) to iron(2+).
Substitution Reagents: Ligands such as phosphines or amines can replace the carboxylate ligands under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride would yield iron(2+) isotridecanoate and hydrogen gas.
Scientific Research Applications
Iron(3+) isotridecanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Material Science: It is employed in the preparation of iron oxide nanoparticles, which have applications in magnetic materials and catalysis.
Biomedicine: Iron carboxylates, including this compound, are investigated for their potential use in drug delivery systems and as contrast agents in magnetic resonance imaging (MRI).
Environmental Science: It is used in the remediation of contaminated soils and water through its ability to catalyze the degradation of pollutants.
Mechanism of Action
The mechanism of action of iron(3+) isotridecanoate involves its ability to undergo redox reactions, which is central to its catalytic activity. In biological systems, iron(3+) can participate in electron transfer processes, influencing various metabolic pathways. The molecular targets and pathways involved include:
Electron Transport Chain: Iron(3+) can act as an electron carrier in redox reactions.
Catalytic Sites: In enzymes, iron(3+) can serve as a catalytic center, facilitating biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Iron(3+) acetate
- Iron(3+) stearate
- Iron(3+) oleate
Comparison
Iron(3+) isotridecanoate is unique due to its specific carboxylate ligand, which imparts distinct solubility and reactivity properties compared to other iron carboxylates. For instance, iron(3+) stearate and iron(3+) oleate have longer carbon chains, affecting their solubility in different solvents and their interaction with other molecules.
Conclusion
This compound is a versatile compound with significant applications in catalysis, material science, biomedicine, and environmental science. Its unique properties and reactivity make it a valuable tool in various scientific research fields.
Properties
CAS No. |
93963-86-1 |
|---|---|
Molecular Formula |
C39H75FeO6 |
Molecular Weight |
695.9 g/mol |
IUPAC Name |
iron(3+);11-methyldodecanoate |
InChI |
InChI=1S/3C13H26O2.Fe/c3*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h3*12H,3-11H2,1-2H3,(H,14,15);/q;;;+3/p-3 |
InChI Key |
BGTRRPDEOGWJFI-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


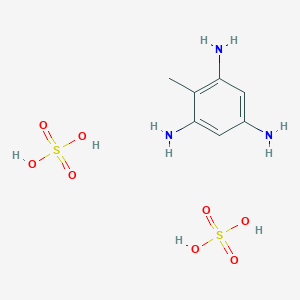

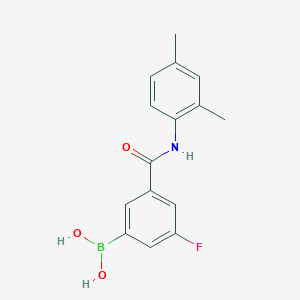
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
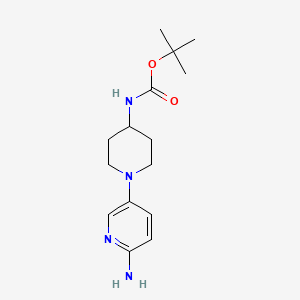
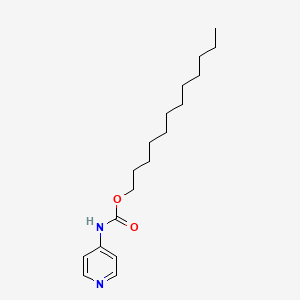
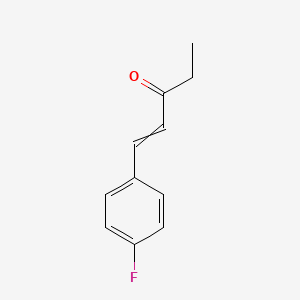
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)

![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
